Trachelogenin 4'-O-beta-gentiobioside
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Overview
Description
Trachelogenin 4’-O-beta-gentiobioside is a lignan compound that can be isolated from the leaves and stems of clover . It belongs to the phenylpropanoids class and is known for its various biological activities . The compound has a molecular formula of C33H44O17 and a molecular weight of 712.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trachelogenin 4’-O-beta-gentiobioside can be synthesized through the isolation from natural sources such as the leaves and stems of clover the general process involves the extraction and purification of the compound from plant materials using solvents like methanol, ethanol, and water .
Industrial Production Methods: The industrial production of Trachelogenin 4’-O-beta-gentiobioside typically involves large-scale extraction from plant sources. The extracted compound is then purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Trachelogenin 4’-O-beta-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving Trachelogenin 4’-O-beta-gentiobioside include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Trachelogenin 4’-O-beta-gentiobioside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Trachelogenin 4’-O-beta-gentiobioside has a wide range of scientific research applications. It is used in chemistry for studying lignan compounds and their properties . In biology, it is investigated for its potential anti-inflammatory, antioxidant, and anticancer activities . In medicine, the compound is explored for its therapeutic potential in treating various diseases, including osteoarthritis . Additionally, it has industrial applications in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Trachelogenin 4’-O-beta-gentiobioside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to Ras association proximate 1 (Rap1) and inhibiting its activation . This inhibition prevents subchondral bone loss and enhances chondrocyte survival by upregulating hypoxia-inducible factor 1-alpha (HIF1α) and promoting glycolysis . These dual mechanisms collectively contribute to the compound’s therapeutic effects in conditions like osteoarthritis .
Comparison with Similar Compounds
Trachelogenin 4’-O-beta-gentiobioside is unique among lignan compounds due to its specific molecular structure and biological activities. Similar compounds include other lignans such as pinoresinol, secoisolariciresinol, and matairesinol . Compared to these compounds, Trachelogenin 4’-O-beta-gentiobioside exhibits distinct anti-inflammatory and anticancer properties, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C33H44O17 |
---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C33H44O17/c1-43-18-6-4-15(9-20(18)44-2)8-17-13-47-32(41)33(17,42)11-16-5-7-19(21(10-16)45-3)48-31-29(40)27(38)25(36)23(50-31)14-46-30-28(39)26(37)24(35)22(12-34)49-30/h4-7,9-10,17,22-31,34-40,42H,8,11-14H2,1-3H3/t17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,33-/m0/s1 |
InChI Key |
IQCQVYHOIJUWFV-WWWLVXCOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)OC |
Origin of Product |
United States |
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